1-({2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)-4-(2-fluorophenyl)piperazine
Description
The compound 1-({2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)-4-(2-fluorophenyl)piperazine is a structurally complex molecule featuring multiple pharmacophoric motifs:
- 1,3-Benzodioxole: A bicyclic ether known for enhancing metabolic stability and bioavailability in CNS-targeting drugs.
- 1,2,4-Oxadiazole: A heterocycle with hydrogen-bonding capacity and resistance to enzymatic degradation.
- 2-Fluorophenyl Piperazine: A common scaffold in receptor-targeting agents, where fluorine modulates electron density and lipophilicity.
Properties
IUPAC Name |
2-[2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN5O4/c26-18-4-1-2-5-19(18)29-10-12-30(13-11-29)23(32)15-31-9-3-6-20(31)25-27-24(28-35-25)17-7-8-21-22(14-17)34-16-33-21/h1-9,14H,10-13,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXLZZLLHAQRBTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CN3C=CC=C3C4=NC(=NO4)C5=CC6=C(C=C5)OCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Preparation of 1-({2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)-4-(2-fluorophenyl)piperazine typically involves multi-step synthetic procedures. Starting from commercially available precursors:
Step 1: Synthesis of 1,3-benzodioxol-5-yl derivative.
Step 2: Introduction of the 1,2,4-oxadiazole moiety through cyclization reactions.
Step 3: Formation of the pyrrole ring and subsequent acetylation.
Step 4: Attachment of the 2-fluorophenylpiperazine via nucleophilic substitution.
Each step necessitates precise conditions such as temperature control, the use of catalysts like Pd/C, and purification techniques like column chromatography.
Industrial Production Methods
In an industrial context, production would likely involve optimization of reaction scale, employing flow chemistry techniques to enhance yields and reduce reaction times. The use of automated systems and high-throughput screening could also be implemented to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-({2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)-4-(2-fluorophenyl)piperazine is amenable to several chemical reactions, such as:
Oxidation: Using oxidizing agents like PCC or KMnO4.
Reduction: Employing reagents like LiAlH4 or NaBH4.
Substitution: Both nucleophilic (e.g., with halides in aprotic solvents) and electrophilic substitutions (e.g., using Friedel-Crafts reactions).
Major Products
The main products formed are dependent on the specific reactions. For instance:
Oxidation might yield carbonyl-containing derivatives.
Reduction could produce alcohols or amines.
Substitution reactions lead to a variety of functionalized derivatives.
Scientific Research Applications
1-({2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)-4-(2-fluorophenyl)piperazine has a wide array of applications:
Chemistry: As a building block for complex molecular frameworks.
Biology: Involved in studies on enzyme inhibition and receptor binding.
Medicine: Potential therapeutic agent for neurological disorders due to its interaction with central nervous system receptors.
Industry: Possible utility in material sciences for developing novel polymers or nanomaterials.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets:
Receptor Binding: It may act as an agonist or antagonist at various neurotransmitter receptors.
Enzyme Inhibition: Capable of inhibiting key enzymes involved in metabolic pathways, thus altering physiological states.
Molecular Pathways: Engages in signaling pathways that modulate cellular functions, particularly in neurons.
Comparison with Similar Compounds
Piperazine Derivatives with 1,3-Benzodioxole Substituents
- 1-[3-(1,3-Benzodioxol-5-yl)Acryloyl]-4-Phenylpiperazine (CAS: 1164508-59-1) : Key Differences: Replaces the oxadiazole-pyrrole-acetyl chain with an acryloyl group. The absence of fluorine in the phenylpiperazine (vs. 2-fluorophenyl) could reduce electron-withdrawing effects, impacting affinity for targets like serotonin or dopamine receptors.
Piperazine-Oxadiazole Hybrids
- 1-{[3-(4-Methylphenyl)-1,2,4-Oxadiazol-5-yl]Methyl}Piperazine :
- Key Differences : Simplifies the oxadiazole substituent to a methyl group and lacks the benzodioxole and pyrrole moieties.
- Implications : The methylphenyl group enhances lipophilicity, which may improve membrane permeability but reduce target specificity.
Fluorophenyl Piperazine Derivatives
- Thiazole-Piperazine Hybrids (e.g., 114a–c) :
- Key Differences : Substitutes oxadiazole with thiazole and includes methoxy/trifluoromethyl phenyl groups.
- Activity : These compounds exhibit acetylcholinesterase (AChE) inhibition, with IC₅₀ values in the micromolar range. The 2-fluorophenyl group in the target compound may similarly enhance AChE binding via electron-withdrawing effects.
Structural and Pharmacological Insights
Role of Substituents
Hypothetical Activity Profile
- Anticancer Potential: Piperazine cores are linked to apoptosis induction () ; the oxadiazole and benzodioxole groups may enhance DNA intercalation or kinase inhibition.
Data Tables
Table 1: Structural Comparison of Key Analogs
Biological Activity
The compound 1-({2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)-4-(2-fluorophenyl)piperazine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Molecular Formula
- C : 22
- H : 21
- N : 3
- O : 5
Molecular Weight
- 407.4 g/mol
Structural Features
The compound contains several notable structural components:
- A benzodioxole moiety, which is often associated with various biological activities.
- An oxadiazole ring , known for its role in medicinal chemistry as a bioactive scaffold.
- A piperazine ring , frequently utilized in drug design for its pharmacological properties.
The biological activity of this compound can be attributed to its interaction with specific molecular targets. The oxadiazole and piperazine components are known to influence various signaling pathways and receptor interactions.
- Antimicrobial Activity : Compounds featuring benzodioxole structures have demonstrated efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the oxadiazole ring may enhance this activity by disrupting bacterial cell wall synthesis or inhibiting essential enzymes.
- Anticancer Properties : Research indicates that similar compounds have shown promise in inhibiting cancer cell proliferation. The mechanism may involve the induction of apoptosis or the inhibition of key oncogenic pathways.
- Neuropharmacological Effects : The piperazine component is linked to various neuropharmacological effects, potentially acting as an anxiolytic or antidepressant agent through modulation of neurotransmitter systems.
Data Table of Biological Activities
Antimicrobial Efficacy
A study investigated the antimicrobial properties of compounds similar to the target molecule against biofilms formed by Pseudomonas aeruginosa and Candida albicans. Results indicated that derivatives with the benzodioxole structure exhibited significant biofilm inhibition, suggesting potential applications in treating infections associated with medical devices .
Anticancer Screening
In a drug library screening for anticancer activity, compounds related to the target molecule demonstrated notable cytotoxic effects on multicellular spheroids derived from various cancer cell lines. The results highlighted the potential for further development into therapeutic agents targeting solid tumors .
Neuropharmacological Assessment
Research on piperazine derivatives indicated that they could effectively modulate serotonin receptors, leading to anxiolytic effects in animal models. This suggests that the compound may have applications in treating anxiety disorders.
Q & A
Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : The synthesis involves multi-step reactions:
Oxadiazole Formation : React 1,3-benzodioxol-5-carboxylic acid with hydroxylamine to form the amidoxime intermediate, followed by cyclization using carbodiimides or cyanuric chloride under anhydrous conditions .
Pyrrole-Oxadiazole Coupling : Use a Sonogashira or Buchwald-Hartwig coupling to attach the oxadiazole to the pyrrole ring, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and inert atmospheres .
Acetylation and Piperazine Substitution : React the intermediate with chloroacetyl chloride, followed by nucleophilic substitution with 4-(2-fluorophenyl)piperazine in the presence of K₂CO₃ in DMF at 60–80°C .
- Critical Parameters : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Optimize solvent polarity (e.g., DMF for polar intermediates) and catalyst loading to suppress side reactions (e.g., over-acylation) .
Q. Which spectroscopic techniques are most effective for characterizing structural integrity, and how should data interpretation address ambiguities?
- Methodological Answer :
- 1H/13C NMR : Use DEPT-135 to distinguish CH₂ and CH₃ groups in the piperazine and acetyl moieties. Overlapping aromatic signals (e.g., benzodioxole vs. fluorophenyl) can be resolved via 2D COSY or HSQC .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error. Fragmentation patterns help validate the oxadiazole-pyrrole linkage .
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and oxadiazole ring vibrations (C=N at ~1600 cm⁻¹) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the contribution of the 1,3-benzodioxole and 1,2,4-oxadiazole moieties to biological activity?
- Methodological Answer :
- Analog Synthesis : Replace benzodioxole with other bicyclic systems (e.g., indole or benzofuran) and substitute oxadiazole with triazole or thiadiazole. Use parallel synthesis libraries for high-throughput screening .
- Biological Assays : Test analogs against target receptors (e.g., serotonin or dopamine receptors) via radioligand binding assays. Compare IC₅₀ values to quantify moiety-specific effects .
- Data Analysis : Apply multivariate regression to correlate substituent electronic properties (Hammett σ) with activity trends .
Q. What strategies resolve discrepancies between in vitro and in vivo efficacy data, particularly regarding metabolic stability?
- Methodological Answer :
- Metabolic Profiling : Incubate the compound with liver microsomes (human/rodent) and analyze metabolites via LC-MS/MS. Identify labile sites (e.g., oxadiazole hydrolysis or fluorophenyl oxidation) .
- Prodrug Design : Mask metabolically vulnerable groups (e.g., acetylate hydroxyl metabolites) to enhance bioavailability. Validate stability in simulated gastric fluid (pH 2.0) .
- In Vivo PK Studies : Administer the compound to rodents and measure plasma half-life. Use allometric scaling to predict human pharmacokinetics .
Q. How can computational modeling predict target interactions given the compound’s structural complexity?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to dock the compound into homology models of GPCRs (e.g., 5-HT₂A). Prioritize poses with hydrogen bonds between the oxadiazole and Asp155 .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Calculate root-mean-square deviation (RMSD) for the ligand-receptor complex .
- Free Energy Perturbation (FEP) : Quantify binding affinity changes upon moiety substitution (e.g., benzodioxole to benzothiophene) .
Q. What challenges arise in developing selective assays for CNS vs. peripheral receptor interactions?
- Methodological Answer :
- Receptor Panels : Screen against CNS (e.g., σ-1, NMDA) and peripheral (e.g., α₁-adrenergic) targets using competitive binding assays with tritiated ligands (e.g., [³H]Ketanserin for 5-HT₂A) .
- Blood-Brain Barrier (BBB) Penetration : Predict logBB values via PAMPA-BBB assays. Modify logP (via fluorophenyl or piperazine substituents) to optimize CNS uptake .
- Functional Selectivity : Use β-arrestin recruitment assays (e.g., BRET) to differentiate G-protein vs. β-arrestin signaling pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
